molecular formula C14H24O B12657001 5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol CAS No. 94070-96-9

5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol

Cat. No.: B12657001
CAS No.: 94070-96-9
M. Wt: 208.34 g/mol
InChI Key: OVTMMWBQALGBLP-UHFFFAOYSA-N
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Description

5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol: is a chemical compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . It is a tricyclic alcohol, characterized by the presence of a tert-butyl group and a hydroxyl group attached to an octahydro-4,7-methano-1H-inden structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the tricyclic core structure.

    tert-Butylation:

    Hydroxylation: The final step involves the hydroxylation of the tricyclic structure to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context of use, but may include metabolic pathways, signaling cascades, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-allyl-octahydro-4,7-methano-1H-inden-5-ol
  • 4,7-Methano-1H-inden-5-ol, 5-ethyloctahydro

Uniqueness

5-tert-Butyloctahydro-4,7-methano-1H-inden-5-ol is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

94070-96-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

8-tert-butyltricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C14H24O/c1-13(2,3)14(15)8-9-7-12(14)11-6-4-5-10(9)11/h9-12,15H,4-8H2,1-3H3

InChI Key

OVTMMWBQALGBLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC2CC1C3C2CCC3)O

Origin of Product

United States

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